An In-Depth Technical Guide to (2-((Diethylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (2-((Diethylamino)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-((Diethylamino)methyl)phenyl)boronic acid is a versatile organic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the presence of an ortho-diethylaminomethyl group, impart distinct chemical properties that make it a valuable reagent in a variety of chemical transformations. This guide provides a comprehensive overview of the key characteristics of this compound, its synthesis, and its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting. The key properties of (2-((Diethylamino)methyl)phenyl)boronic acid are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 207.08 g/mol | N/A |
| Molecular Formula | C₁₁H₁₈BNO₂ | N/A |
| CAS Number | 95753-24-5 | N/A |
| Appearance | Off-white to light yellow powder | [1] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
The Crucial Role of the ortho-Aminomethyl Group
The defining feature of (2-((Diethylamino)methyl)phenyl)boronic acid is the diethylaminomethyl substituent positioned ortho to the boronic acid moiety. This seemingly simple structural element has profound implications for the molecule's reactivity and utility.
The primary influence of the ortho-aminomethyl group is the through-space interaction between the nitrogen atom of the amine and the boron atom of the boronic acid. This can lead to the formation of an intramolecular dative B-N bond. This coordination has several important consequences:
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Lowered pKa: The electron-withdrawing nature of the protonated amine and the potential for B-N coordination lowers the pKa of the boronic acid. This facilitates the formation of the boronate anion, a key step in the catalytic cycle of the Suzuki-Miyaura reaction, allowing the reaction to proceed efficiently under milder basic conditions.
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Enhanced Stability: The intramolecular coordination can protect the boronic acid from protodeboronation, a common side reaction that can reduce the efficiency of cross-coupling reactions.
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Modified Reactivity: The electronic and steric environment around the boron atom is altered, which can influence the rate and selectivity of its reactions.
Synthesis of (2-((Diethylamino)methyl)phenyl)boronic acid
Experimental Protocol: Synthesis
Objective: To synthesize (2-((Diethylamino)methyl)phenyl)boronic acid.
Materials:
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N,N-Diethylbenzylamine
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n-Butyllithium (n-BuLi) in hexanes
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Triisopropyl borate
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl)
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with N,N-diethylbenzylamine and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the cooled solution, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at this temperature for 2 hours.
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Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
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Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). The mixture is stirred for 1 hour at room temperature. The aqueous layer is separated and washed with diethyl ether to remove any non-polar impurities.
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Purification: The pH of the aqueous layer is carefully adjusted to ~7.5 with a saturated sodium bicarbonate solution. The product is then extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
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Final Product: The crude (2-((Diethylamino)methyl)phenyl)boronic acid can be further purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. (2-((Diethylamino)methyl)phenyl)boronic acid is an excellent coupling partner in these reactions.
Mechanistic Overview of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:
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Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
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Transmetalation: The boronic acid, activated by a base to form a boronate, transfers its organic group to the palladium center, displacing the halide.
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Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 2-((Diethylamino)methyl)-4'-methylbiphenyl via Suzuki-Miyaura coupling of (2-((Diethylamino)methyl)phenyl)boronic acid and 4-bromotoluene.
Materials:
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(2-((Diethylamino)methyl)phenyl)boronic acid
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4-Bromotoluene
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Standard glassware for inert atmosphere reactions
Procedure:
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Catalyst Pre-formation (Optional but recommended): In a Schlenk flask under an inert atmosphere, Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%) are dissolved in a minimal amount of degassed 1,4-dioxane and stirred for 15 minutes at room temperature.
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Reaction Setup: To the flask containing the pre-formed catalyst, add (2-((Diethylamino)methyl)phenyl)boronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
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Reaction: The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate or diethyl ether.
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Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
Organoboron compounds, including (2-((Diethylamino)methyl)phenyl)boronic acid, require careful handling to ensure laboratory safety.
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General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.[1] As previously noted, storage at 2-8°C under an inert atmosphere is recommended.
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Spills: In case of a spill, avoid generating dust.[2] Carefully sweep up the solid material and place it in a sealed container for disposal.[2]
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First Aid:
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Skin Contact: Wash the affected area thoroughly with soap and water.[2]
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
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Inhalation: Move to fresh air.[4]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] In all cases of significant exposure, seek immediate medical attention.
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Conclusion
(2-((Diethylamino)methyl)phenyl)boronic acid is a valuable and versatile building block in modern organic chemistry. Its unique properties, conferred by the ortho-aminomethyl group, make it a particularly effective reagent in Suzuki-Miyaura cross-coupling reactions, allowing for the synthesis of a wide range of biaryl compounds under relatively mild conditions. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in research and development.
References
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Felpin, F.-X. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. J. Org. Chem.2005 , 70, 8575-8578. [Link]
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Hernandez, E. T.; Kolesnichenko, I. V.; Reuther, J. F.; Anslyn, E. V. An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. New J. Chem.2017 , 41, 126-133. [Link]
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Christopoulos, T.K.; Diamandis, E.P. Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules2019 , 24, 435. [Link]
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Deng, Y.; et al. Improvement on synthesis of different alkyl-phenylboronic acid. J. Biomed. Nanotechnol.2009 , 5, 551-556. [Link]
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Sushil Kumar. Can anyone suggest the procedure for the synthesis of methylboronic acid and phenylethenylboronic acid? ResearchGate. [Link]
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Lab Alley. Boric Acid Safety & Hazards. [Link]
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Pomarański, P.; et al. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem.2018 , 14, 2384–2393. [Link]
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Billingsley, K. L.; Anderson, K. W.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed.2006 , 45, 3484-3488. [Link]
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Liberty University. Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. [Link]
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SciSpace. Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. [Link]
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Chemdox. Safety Data Sheet: Phenyl boronic acid-d5. [Link]
